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For Researchers, Scientists, and Drug Development Professionals

Application Note
This document provides a detailed protocol for performing chromatin immunoprecipitation

(ChIP) to study the in vivo association of the Set2 protein with chromatin in Saccharomyces

cerevisiae. Set2 is a histone methyltransferase responsible for the trimethylation of histone H3

at lysine 36 (H3K36me3), a modification predominantly associated with actively transcribed

gene bodies. Understanding the genomic localization of Set2 is crucial for elucidating its role in

transcriptional elongation, suppression of cryptic transcription, and DNA repair.

This protocol outlines the essential steps from cell fixation to DNA analysis. It also includes

recommendations for quantitative data presentation, detailed experimental procedures, and

visual representations of the workflow and the underlying biological pathway to facilitate

comprehension and successful execution of the experiment. The provided parameters are

primarily for S. cerevisiae and should be optimized for other organisms.

Quantitative Data Summary
Effective ChIP experiments depend on careful optimization of several parameters. The

following table provides recommended starting concentrations and ranges for key quantitative

aspects of a Set2 ChIP experiment in S. cerevisiae. These values are based on established

yeast ChIP protocols and may require further optimization for specific experimental conditions.
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Parameter
Recommended
Starting Point

Typical Range Notes

Cell Number 2 x 108 cells 1 x 108 - 5 x 108 cells

Ensure cells are in the

desired growth phase

(e.g., mid-log).

Formaldehyde Cross-

linking

1% final concentration

for 20 minutes

1-2% for 15-30

minutes

Over-cross-linking can

inhibit sonication and

immunoprecipitation.

Anti-Set2 Antibody
2-4 µg per

immunoprecipitation
1-10 µg

The optimal amount

should be determined

by titration.

Protein A/G Beads
20 µl of a 50% slurry

per IP
15-30 µl

Pre-blocking beads

with BSA and salmon

sperm DNA is

recommended.

Sheared Chromatin

Size
200-500 bp 100-700 bp

Verify fragment size

by agarose gel

electrophoresis.

Expected DNA Yield 0.1-1.0% of input Varies

Highly dependent on

antibody quality and

Set2 abundance at

the target locus.

Experimental Protocols
I. Cell Growth and Cross-linking

Inoculate a 50 mL culture of S. cerevisiae in the appropriate medium and grow to an OD600

of 0.6-0.8 (mid-log phase).

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

Incubate at room temperature for 20 minutes with gentle shaking.
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Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with 25 mL of ice-cold 1X Phosphate Buffered Saline (PBS).

II. Cell Lysis and Chromatin Shearing
Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5,

140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease

inhibitors).

Add an equal volume of glass beads (0.5 mm) and disrupt the cells using a bead beater

(e.g., 5 cycles of 1 minute on, 2 minutes off on ice).

Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet the cell debris.

Transfer the supernatant containing the chromatin to a new microfuge tube.

Shear the chromatin to an average size of 200-500 bp by sonication. Optimization of

sonication conditions (power, duration, and cycles) is critical and cell-type dependent.

Centrifuge the sonicated lysate at 13,000 rpm for 15 minutes at 4°C to pellet any insoluble

material.

Transfer the supernatant (soluble chromatin) to a new tube. This is the chromatin preparation

for immunoprecipitation.

III. Immunoprecipitation
Take a 50 µl aliquot of the soluble chromatin as the "input" control and store it at -20°C.

To the remaining chromatin, add 2-4 µg of anti-Set2 antibody. For a negative control, use a

parallel sample with a non-specific IgG antibody.

Incubate overnight at 4°C with gentle rotation.
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Add 20 µl of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction.

Incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

Collect the beads using a magnetic stand and discard the supernatant.

IV. Washes and Elution
Wash the beads sequentially with the following buffers (1 mL per wash, 5 minutes of rotation

at 4°C for each):

Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.0, 150 mM NaCl)

High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.0, 500 mM NaCl)

LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10

mM Tris-HCl pH 8.0)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - perform this wash twice.

Elute the protein-DNA complexes from the beads by adding 250 µl of Elution Buffer (1%

SDS, 0.1 M NaHCO3) and incubating at 65°C for 15 minutes with vortexing.

Collect the supernatant. Repeat the elution step and pool the eluates.

V. Reverse Cross-linking and DNA Purification
To the eluted immunoprecipitated samples and the input control, add NaCl to a final

concentration of 200 mM.

Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

Add 2.5 volumes of 100% ethanol and incubate at -20°C for 1 hour to precipitate the DNA.

Centrifuge at maximum speed for 30 minutes at 4°C to pellet the DNA.

Wash the DNA pellet with 70% ethanol and air dry.
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Resuspend the DNA in 50-100 µl of nuclease-free water.

Treat the DNA with RNase A (10 µg/mL) at 37°C for 30 minutes, followed by Proteinase K

(20 µg/mL) at 45°C for 1-2 hours.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Elute the final DNA in 30-50 µl of elution buffer.

VI. Analysis by qPCR
Perform quantitative PCR (qPCR) using primers specific to genomic regions of interest.

Positive Control Locus: A gene that is actively transcribed is expected to be enriched for

Set2. In S. cerevisiae, a suitable positive control would be the coding region of a

constitutively active gene like STE11.

Negative Control Locus: A region where Set2 is not expected to bind. This could be a region

known to be transcriptionally silent or a promoter region, such as the promoter of the PHO5

gene, which is repressed in high phosphate conditions.

Calculate the enrichment of Set2 at specific loci as a percentage of the input DNA.

Visualizations
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Caption: Recruitment of Set2 to actively transcribing genes.

Experimental Workflow for Set2 ChIP
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Caption: Key steps in the Set2 ChIP experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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